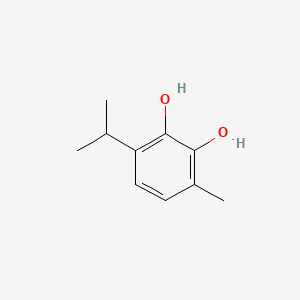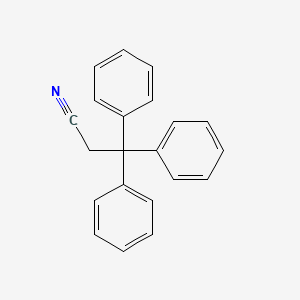![molecular formula C12H10N2O3S B7771218 5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)
5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione” involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include the formation of intermediate compounds, which are then transformed into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include continuous flow processes, batch reactions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The compound with the identifier “5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione” has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of the compound with the identifier “5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione” involves its interaction with molecular targets and pathways within cells. This interaction can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The specific molecular targets and pathways involved depend on the compound’s structure and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: The compound with the identifier “5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione” can be compared to other similar compounds based on its structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific molecular structure and reactivity. This makes it distinct from other compounds and enables its use in unique applications that other compounds may not be suitable for.
Conclusion
The compound with the identifier “this compound” is a versatile and valuable chemical substance with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest in various fields.
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-8-4-2-7(3-5-8)6-9-10(15)13-12(18)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXJEYAMFKSOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
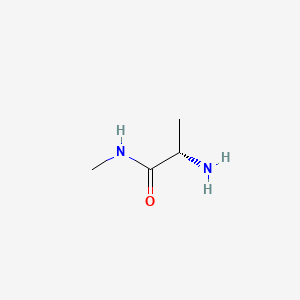
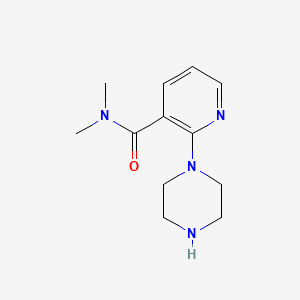
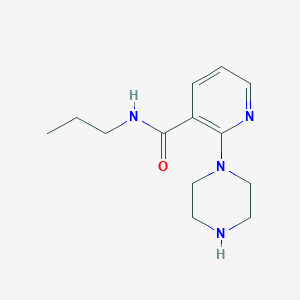
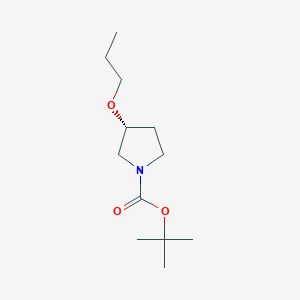
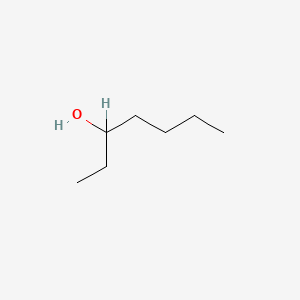
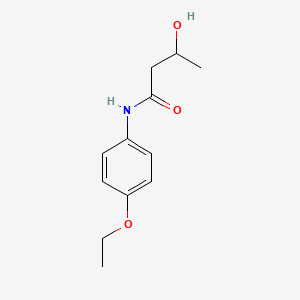

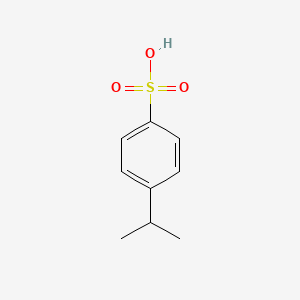
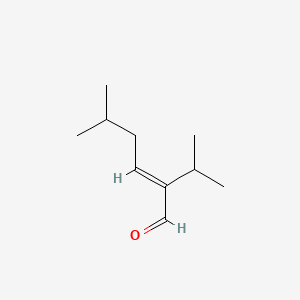
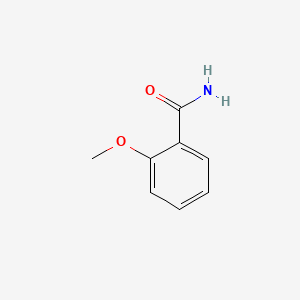

![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)
